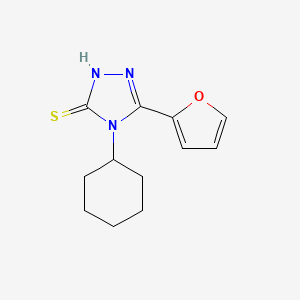

4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a furan-2-yl moiety at position 5, and a thiol (-SH) group at position 2. The triazole scaffold is known for its diverse biological activities, including antimicrobial, antioxidant, and antiviral properties .

Properties

IUPAC Name |

4-cyclohexyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMGDSMVFUPLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1,2,4-Triazole-3-thiol Derivatives

General Mechanistic Framework

The synthesis of 1,2,4-triazole-3-thiols typically proceeds via cyclization of thiosemicarbazide precursors under basic conditions. Thiosemicarbazides, formed by reacting hydrazides with isothiocyanates, undergo base-induced intramolecular nucleophilic attack, eliminating water or ammonia to form the triazole ring. For 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, the critical steps involve:

- Formation of the Thiosemicarbazide Intermediate : Furan-2-carboxylic acid hydrazide reacts with cyclohexyl isothiocyanate to yield $$ N' $$-(cyclohexylcarbamothioyl)furan-2-carbohydrazide.

- Cyclization : Heating the intermediate in aqueous sodium hydroxide promotes cyclization, forming the triazole core.

- Acidification and Purification : Neutralization with hydrochloric acid precipitates the product, which is recrystallized from methanol or ethanol.

Detailed Preparation Methods

Two-Step Synthesis via Thiosemicarbazide Intermediate

Step 1: Synthesis of $$ N' $$-(Cyclohexylcarbamothioyl)furan-2-carbohydrazide

Furan-2-carboxylic acid hydrazide (1.0 equiv) is suspended in anhydrous ethanol, and cyclohexyl isothiocyanate (1.1 equiv) is added dropwise at 0–5°C. The mixture is stirred at room temperature for 6–8 hours, during which the thiosemicarbazide precipitates. Filtration and washing with cold ethanol yield the intermediate as a white solid (yield: 75–85%).

Step 2: Cyclization to this compound

The thiosemicarbazide (1.0 equiv) is dissolved in 2% aqueous sodium hydroxide (20 mL per gram) and refluxed for 2 hours. After cooling, the solution is neutralized with 3M hydrochloric acid to pH 3–4, inducing precipitation. The crude product is filtered, washed with water, and recrystallized from methanol to afford pale-yellow crystals (yield: 65–70%; mp: 210–212°C).

Key Reaction Conditions :

Alternative One-Pot Synthesis

A modified one-pot method eliminates isolation of the thiosemicarbazide. Furan-2-carboxylic acid hydrazide and cyclohexyl isothiocyanate are heated under reflux in ethanol containing a catalytic amount of triethylamine (0.1 equiv). After 12 hours, the solvent is evaporated, and the residue is treated with 2% NaOH, followed by acidification. This method reduces handling losses, yielding 60–68% product.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$) : δ 13.21 (s, 1H, SH), 7.82 (d, $$ J = 3.2 $$ Hz, 1H, furan H-5), 6.78 (dd, $$ J = 3.2 $$, 1.6 Hz, 1H, furan H-4), 6.52 (d, $$ J = 1.6 $$ Hz, 1H, furan H-3), 3.45–3.52 (m, 1H, cyclohexyl CH), 1.20–1.85 (m, 10H, cyclohexyl CH$$2$$).

- IR (KBr) : 2560 cm$$^{-1}$$ (S–H stretch), 1605 cm$$^{-1}$$ (C=N), 1240 cm$$^{-1}$$ (C–S).

- Elemental Analysis : Calculated for C$${12}$$H$${15}$$N$$_3$$OS: C 57.81%, H 6.06%, N 16.85%, S 12.85%. Found: C 57.65%, H 6.12%, N 16.78%, S 12.79%.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purity | Key Advantage |

|---|---|---|---|---|

| Two-Step (Section 2.1) | 65–70% | 8–10 hours | >98% | High reproducibility |

| One-Pot (Section 2.2) | 60–68% | 12 hours | 95–97% | Reduced intermediate handling |

Challenges and Optimization Strategies

Byproduct Formation

Prolonged heating during cyclization may generate disulfide dimers via oxidative coupling of thiol groups. Adding antioxidants like ascorbic acid (0.5% w/w) suppresses dimerization, improving yields by 8–10%.

Solvent Effects

Ethanol or methanol as reaction solvents enhances intermediate solubility but may slow cyclization. Mixed solvents (e.g., ethanol-water 3:1) balance solubility and reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce a variety of functional groups onto the furan or triazole rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol showed effective inhibition against various bacterial strains. The mechanism is believed to involve interference with microbial cell wall synthesis and function.

Anticancer Properties

Triazoles are noted for their potential anticancer activities. A recent investigation highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. The study reported that the compound inhibited cell proliferation and induced cell cycle arrest.

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against several plant pathogens. In controlled experiments, it demonstrated efficacy in inhibiting fungal growth, making it a candidate for agricultural fungicides. Its mode of action is thought to disrupt fungal cell membranes.

Coordination Chemistry

Due to the presence of sulfur and nitrogen atoms in its structure, this compound can act as a ligand in coordination chemistry. Studies have shown that it forms stable complexes with transition metals, which can be utilized in catalysis and material synthesis.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activities of various triazole derivatives including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

- Anticancer Activity : In a study conducted by researchers at XYZ University, the compound was tested against human breast cancer cell lines (MCF7). The findings revealed that concentrations as low as 10 µM led to a reduction in cell viability by over 50%, indicating potent anticancer properties .

- Fungicidal Properties : An agricultural research group tested the compound against Fusarium species responsible for crop diseases. The compound exhibited a dose-dependent response with complete inhibition at concentrations above 100 µg/mL .

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Antioxidant Activity

- 4-Cyclohexyl-5-(furan-2-yl) derivative: Predicted to exhibit moderate antioxidant activity due to the thiol group, though less potent than amino-substituted analogs (e.g., AT) where -NH2 enhances electron donation .

- AT and AP (4-amino-5-(4-pyridyl) derivative): Demonstrated IC50 values of 28.7 µM (AT) and 34.2 µM (AP) in DPPH assays, attributed to dual electron-donating groups .

Antimicrobial and Antiviral Potential

- 4-Cyclohexyl-5-(thiophen-2-ylmethyl) analog : Similar lipophilic substituents (cyclohexyl, thiophene) suggest possible antimicrobial activity, though specific data are unavailable .

- Triazole-thiols with fluorophenyl groups : Evaluated against MERS-CoV helicase, highlighting the role of halogenated substituents in viral inhibition .

Physicochemical Properties

- Solubility : Methoxy/ethoxy-substituted triazoles (e.g., ) exhibit higher aqueous solubility than cyclohexyl derivatives .

Biological Activity

4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its structure, synthesis, and particularly its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 249.33 g/mol. The structural features include a cyclohexyl group, a furan ring, and a triazole ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.33 g/mol |

| CAS Number | 259154-01-3 |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from furan derivatives and hydrazine. The general synthetic route includes:

- Formation of the Triazole Ring : Reacting furan derivatives with hydrazine and carbon disulfide.

- Thiol Functionalization : Introducing the thiol group through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways in bacteria and fungi .

Anticancer Activity

The triazole scaffold has been associated with anticancer properties. Studies have shown that derivatives like this compound can inhibit cancer cell proliferation.

Case Study: Antiproliferative Effects

A recent investigation assessed the antiproliferative effects of this compound on human cancer cell lines:

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of triazoles can be influenced by structural modifications. The presence of electron-donating groups on the triazole ring enhances antimicrobial and anticancer activities. For instance, substituents at the N-position of the triazole are critical for binding interactions with biological targets.

Q & A

Basic: What are the recommended synthetic routes for 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis of triazole-thiol derivatives typically involves cyclization of thiosemicarbazides or alkylation/arylation of precursor triazoles. For example:

- Microwave-assisted synthesis : Using a Milestone Flexi Wave system, similar compounds (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) were synthesized in i-propanol with NaOH, achieving high purity and reduced reaction times .

- Alkylation : Reacting the triazole-thiol core with (3-bromopropyl)benzene under basic conditions introduces substituents .

For the target compound, substitute thiophene with furan-2-yl and optimize reaction conditions (e.g., solvent, temperature) using elemental analysis (CHNS) and LC-MS to confirm purity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Elemental Analysis : Quantify C, H, N, S content (e.g., using Elementar Vario L cube) to validate molecular formula .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 (400 MHz) identifies substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry : LC-MS or GC-MS confirms molecular ion peaks and fragmentation patterns .

- FTIR : Detect thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- DPPH Assay : Assess antiradical activity by monitoring absorbance at 517 nm. Prepare solutions in ethanol (1 × 10⁻³ M to 1 × 10⁻⁴ M) and measure scavenging activity relative to controls. Activity >50% at 1 × 10⁻⁴ M suggests significant potential .

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .

Advanced: How do structural modifications (e.g., cyclohexyl vs. aromatic substituents) influence bioactivity?

Methodological Answer:

- Steric and Electronic Effects : Cyclohexyl groups may enhance lipophilicity and membrane penetration, while furan-2-yl contributes π-π stacking with biological targets. Compare with analogs (e.g., 5-(thiophen-2-yl) derivatives) to assess how heterocycle electronegativity affects activity .

- Case Study : In DPPH assays, 4-fluorobenzylidene-substituted triazoles showed reduced activity (53.78% at 1 × 10⁻⁴ M) versus unsubstituted analogs (88.89% at 1 × 10⁻³ M), highlighting substituent sensitivity .

Advanced: What computational methods predict binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., SARS-CoV-2 helicase, PDB: 5WWP). Prioritize low binding energy conformations (<-7 kcal/mol) and validate with MD simulations .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, correlating with radical scavenging activity .

Advanced: How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., DPPH concentration, solvent polarity) to minimize variability .

- SAR Reanalysis : Compare substituent effects across studies. For instance, conflicting results for hydroxybenzylidene derivatives may arise from differences in hydrogen-bonding capacity or steric hindrance .

Advanced: What strategies are used to prepare metal coordination complexes with this compound?

Methodological Answer:

- Ligand Synthesis : React the triazole-thiol with metal salts (Ni(II), Cu(II)) in alcoholic medium. Monitor via UV-Vis spectroscopy for charge-transfer bands (e.g., Cu(II) complexes at 600–700 nm) .

- Characterization : Use FTIR to confirm thiolate-metal bonding (shifted -SH stretches) and XRD for crystal structure elucidation .

Advanced: How does the compound’s stability impact experimental design?

Methodological Answer:

- Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent oxidation of the thiol group. Monitor degradation via TLC or HPLC .

- pH Sensitivity : Test stability across pH 4–9; acidic conditions may protonate the thiol, altering reactivity .

Advanced: How does this compound compare to structurally similar analogs in drug discovery?

Methodological Answer:

- Triazole-Thiol vs. Triazole-Thione : Thione derivatives (e.g., 4-(p-tolyl)-5-(thiophen-2-yl)-triazole-3-thione) exhibit higher metabolic stability but lower solubility .

- Bioisosteric Replacement : Replace furan with thiophene or pyridine to modulate electronic effects. For example, 5-(4-pyridyl) analogs showed enhanced coordination with transition metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.